(2S,3R,11bS)-Dihydrotetrabenazine
Description
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m1/s1 |
InChI Key |
WEQLWGNDNRARGE-PVAVHDDUSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reduction of Tetrabenazine
- Reagents: Borane complexes or lithium tri-sec-butyl borohydride (L-Selectride)
- Conditions: Low temperature (often below room temperature, e.g., 0–5°C)
- Process: The racemic tetrabenazine is selectively reduced to yield a mixture of dihydrotetrabenazine isomers, including the (2S,3R,11bS) isomer.
| Step | Reagent/Condition | Outcome | Notes |
|---|---|---|---|
| 1 | Lithium tri-sec-butyl borohydride (L-Selectride) | Reduction of tetrabenazine to dihydrotetrabenazine isomers | High stereoselectivity, avoids harsh conditions |
| 2 | Borane-THF complex | Hydroboration intermediate formation | Prepares for oxidation to alcohol |
Dehydration to Unsaturated Intermediate
- Reagents: Phosphorus pentachloride (PCl5) or other phosphorus halides
- Solvent: Non-protic, chlorinated hydrocarbons (e.g., dichloromethane)
- Temperature: Typically 0–5°C to control reaction rate and selectivity
- Outcome: Conversion of the alcohol group to an alkene intermediate with retention of stereochemistry at other centers
Stereoselective Rehydration (Hydroboration-Oxidation)
- Reagents: Borane-tetrahydrofuran (borane-THF), hydrogen peroxide (H2O2), sodium hydroxide (NaOH)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature or slightly below
- Mechanism: Hydroboration adds boron across the double bond stereoselectively, followed by oxidation to yield the cis-dihydrotetrabenazine isomers, including (2S,3R,11bS).
Alternative Epoxidation and Ring Opening Route
- Epoxidation: Using meta-chloroperbenzoic acid (MCPBA) in methanol at room temperature to form an epoxide intermediate.
- Reductive Ring Opening: Borane-THF reduces the epoxide, followed by oxidation to yield dihydrotetrabenazine isomers.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Reduction | Lithium tri-sec-butyl borohydride (L-Selectride) | Selective reduction of tetrabenazine | High stereoselectivity, industrially viable |
| Dehydration | Phosphorus pentachloride (PCl5), CH2Cl2 solvent | Conversion to alkene intermediate | Low temperature to avoid side reactions |
| Hydroboration-Oxidation | Borane-THF, H2O2, NaOH | Stereoselective hydration of alkene | Produces cis-dihydrotetrabenazine isomers |
| Epoxidation (alternative) | MCPBA, methanol | Formation of epoxide intermediate | Mild conditions, high selectivity |
| Ring Opening (alternative) | Borane-THF, H2O2, NaOH | Conversion of epoxide to dihydrotetrabenazine | Alternative to direct hydroboration |
Purification and Yield Considerations
- The described methods improve stereoselectivity, reducing the need for extensive chromatographic purification.
- Yields are enhanced by avoiding harsh conditions and using selective reagents.
- Initial purification may involve high-performance liquid chromatography (HPLC) to separate isomers if needed.
- Industrial-scale applicability is demonstrated by the avoidance of complex chromatographic steps and use of scalable reagents.
Representative Reaction Scheme (Conceptual)
- Tetrabenazine (racemic)
↓ (L-Selectride, low temperature) - Dihydrotetrabenazine isomer mixture
↓ (PCl5, CH2Cl2, 0–5°C) - Unsaturated alkene intermediate
↓ (Borane-THF, H2O2, NaOH) - (2S,3R,11bS)-Dihydrotetrabenazine + other isomers
Research Results and Industrial Relevance
- The stereoselective reduction using borane complexes or L-Selectride is well-documented to yield the desired isomeric forms with high chemical yield and purity, suitable for pharmaceutical use.
- The method avoids the formation of Mosher’s acid esters and the associated chromatographic separation, streamlining production.
- The use of mild reaction conditions and commercially available reagents supports scalability.
- The stereochemical control is critical since the biological activity of dihydrotetrabenazine is highly dependent on the configuration at the 2, 3, and 11b positions.
Chemical Reactions Analysis
Stereoselective Reduction of Tetrabenazine
The primary route to synthesize (2S,3R,11bS)-DHTBZ involves stereoselective reduction of tetrabenazine derivatives. Borane complexes are critical for achieving high stereochemical fidelity:
-
Reaction Conditions :
Mechanism :
The borane complexes selectively reduce the 2-keto group of TBZ, introducing a new chiral center at C-2 while retaining existing stereochemistry at C-3 and C-11b. For example:
-
Reduction of (3S,11bS)-TBZ with BH₃·SMe₂ yields (2S,3S,11bS)-DHTBZ .
-
Racemic TBZ produces (±)-α-DHTBZ, a mixture of (2R,3R,11bR) and (2S,3S,11bS) isomers .
Yield and Purity :
Epoxidation and Ring-Opening Strategy
Alternative syntheses involve alkene functionalization to control stereochemistry:
-
Dehydration : TBZ is dehydrated to form 2,3-dehydrotetrabenazine .
-
Epoxidation : The alkene is epoxidized using peracids (e.g., mCPBA) .
-
Acid-Catalyzed Ring-Opening : The epoxide undergoes stereospecific ring-opening with HClO₄, setting C-3 and C-11b configurations .
-
Reduction : Sodium borohydride (NaBH₄) reduces the ketone to yield (2S,3R,11bS)-DHTBZ .
Key Data :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Dehydration | PCl₅, CH₂Cl₂, 0°C | 2,3-Dehydrotetrabenazine (68%) |
| Epoxidation | mCPBA, CH₂Cl₂, RT | Epoxide intermediate |
| Ring-Opening | HClO₄, H₂O/THF | Stereochemical control at C-3/11b |
| Reduction | NaBH₄, EtOH | (2S,3R,11bS)-DHTBZ |
Spectroscopic Characterization
(2S,3R,11bS)-DHTBZ is characterized by NMR, MS, and chiral HPLC:
-
¹H NMR (CDCl₃) : δ 6.67 (s, 1H), 3.87 (s, 6H), 3.43–3.34 (m, 1H), 0.93–0.70 (m, 6H) .
-
Chiral HPLC : Retention time = 12.8 min (Chiralpak AD-H column) .
Comparative Stereochemical Outcomes
The stereoselectivity of reduction varies with reagents:
| Reducing Agent | Substrate | Major Product | Yield |
|---|---|---|---|
| BH₃·SMe₂ | (3S,11bS)-TBZ | (2S,3S,11bS)-DHTBZ | 63% |
| BH₃·THF | Racemic TBZ | (±)-α-DHTBZ | 68% |
| NaBH₄ | Epoxide derivative | (2S,3R,11bS)-DHTBZ | 55% |
Industrial Applicability
The borane-mediated method avoids column chromatography, enabling scalable production . Key advantages include:
Stability and Degradation
(2S,3R,11bS)-DHTBZ is stable under ambient conditions but degrades under strong acids/bases. No significant racemization is observed at room temperature .
Scientific Research Applications
(2S,3R,11bS)-Dihydrotetrabenazine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying isoquinoline alkaloids and their reactivity.
Biology: Investigated for its effects on cellular processes and protein synthesis inhibition.
Medicine: Explored as a potential therapeutic agent for treating viral infections and protozoal diseases.
Mechanism of Action
The primary mechanism of action of (2S,3R,11bS)-Dihydrotetrabenazine involves the inhibition of protein synthesis. It binds to the ribosomal 40S subunit, preventing the movement of ribosomes along the mRNA strand, thereby blocking translation . This action disrupts the production of essential proteins in eukaryotic cells, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Research Implications
- Drug Design : The (3R,11bR) configuration is optimal for VMAT2 inhibition, guiding the development of deuterated analogs like deutetrabenazine, which enhance metabolic stability .
- Stereochemical Purity : Advances in stereoselective synthesis (e.g., borane-mediated reductions) are critical for producing high-purity DHTBZ isomers for research .
Biological Activity
(2S,3R,11bS)-Dihydrotetrabenazine is a chiral compound derived from tetrabenazine, primarily recognized for its role in treating movement disorders such as Huntington's disease and tardive dyskinesia. Its biological activity is closely associated with its stereochemistry, particularly its interaction with the vesicular monoamine transporter type 2 (VMAT2), which is crucial for monoamine neurotransmitter regulation.
The primary mechanism of action for this compound involves the reversible inhibition of VMAT2. This transporter is responsible for the packaging of neurotransmitters like dopamine into vesicles for storage and release. Inhibition of VMAT2 leads to decreased storage of these monoamines and increased extracellular levels, which can alleviate symptoms associated with hyperkinetic disorders.
Stereochemical Influence
The compound exists as a mixture of stereoisomers, each with distinct biological activities:
- Active Isomer : The (2R,3R,11bR) isomer demonstrates high affinity for VMAT2 with an inhibition constant () of approximately 0.97 nM.
- Inactive Isomer : The (2S,3S,11bS) isomer shows significantly lower affinity (), underscoring the importance of stereochemistry in pharmacological efficacy .
Comparative Binding Affinities
| Isomer | Binding Affinity () | Activity |
|---|---|---|
| (2R,3R,11bR) | 0.97 nM | Active |
| (2S,3S,11bS) | ~2200 nM | Inactive |
| (2S,3R,11bR) | Not extensively studied | Unknown |
| (2R,3S,11bS) | Not extensively studied | Unknown |
Clinical Relevance
Dihydrotetrabenazine's ability to modulate neurotransmitter levels has led to its clinical application in managing movement disorders. Studies have shown that it effectively reduces chorea associated with Huntington's disease and improves symptoms in patients with tardive dyskinesia by blocking VMAT2 activity .
PET Imaging Studies
A notable study utilized positron emission tomography (PET) with -labeled dihydrotetrabenazine to assess its binding in patients with early Parkinson's disease. The findings indicated reduced striatal binding of dihydrotetrabenazine correlating with motor symptoms, suggesting its potential utility as a biomarker for dopaminergic dysfunction in neurodegenerative diseases .
Toxicology and Safety Profiles
Research on the genetic toxicology of dihydrotetrabenazine metabolites has shown no significant adverse findings compared to tetrabenazine. Comprehensive studies indicated that both deuterated and non-deuterated forms exhibit similar binding affinities to VMAT2 and do not significantly affect off-target receptors .
Pharmacokinetics
Pharmacokinetic studies reveal that dihydrotetrabenazine undergoes extensive first-pass metabolism, yielding multiple isomers that may contribute to its therapeutic effects. The active metabolite's bioavailability varies significantly due to metabolic pathways influenced by genetic polymorphisms in enzymes such as CYP2D6 .
Q & A
Q. What are the key steps in synthesizing (2S,3R,11bS)-Dihydrotetrabenazine with high stereochemical purity?
The synthesis involves:
- Reduction of tetrabenazine : Using L-Selectride® to reduce (3S,11bS)-tetrabenazine, yielding (−)-3 isomer with 100% stereochemical purity.
- Acid-catalyzed cyclization : Treatment with methanesulfonic acid to form the dihydrotetrabenazine backbone, followed by recrystallization from ethanol to isolate the desired stereoisomer.
- Validation : Confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to ensure structural integrity and purity .
Q. What analytical methods are critical for characterizing this compound?
- Chromatography : Use chiral HPLC or LC-MS to resolve stereoisomers, as even minor impurities can affect pharmacological activity.
- Spectroscopy : -NMR to confirm hydrogen environments (e.g., methoxy groups at C9/C10) and -NMR for carbon skeleton validation.
- Mass spectrometry : ESI-MS and HRMS for molecular weight confirmation (CHNO, MW 319.44) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Protect from light and moisture at −15°C to −25°C to prevent degradation.
- Stability testing : Monitor via accelerated stability studies (e.g., 40°C/75% RH) and track degradation products using LC-MS .
Advanced Research Questions
Q. How do pharmacokinetic profiles differ among dihydrotetrabenazine (HTBZ) stereoisomers, and what methodological challenges arise in their quantification?
- Isomer-specific activity : (2S,3R,11bS)-HTBZ exhibits distinct VMAT2 inhibition compared to other isomers (e.g., β-HTBZ has weaker off-target binding).
- Analytical challenges : Traditional LC-MS methods often fail to resolve enantiomers. Use chiral columns (e.g., Chiralpak® IG-3) paired with tandem MS to quantify individual isomers in serum/plasma.
- Case study : In Huntington’s disease patients, (2S,3R,11bS)-HTBZ shows a 3-fold higher AUC than β-HTBZ, necessitating isomer-specific dosing adjustments .
Q. How can researchers resolve contradictory data in PET imaging studies using 11C^{11}C11C-Dihydrotetrabenazine for beta-cell imaging?
- Issue : High nonspecific binding in exocrine pancreas obscures islet-specific signals.
- Methodological solutions :
- Reference tissue normalization : Use Logan plot analysis with total neocortex as a reference region to correct for non-specific binding.
- Co-registration : Combine MRI and PET data to improve spatial resolution.
- Validation : Ex vivo autoradiography and immunohistochemistry to confirm target specificity in human pancreas .
Q. What experimental designs are optimal for assessing (2S,3R,11bS)-HTBZ’s off-target effects in CNS disorders?
- In vitro assays : Screen for binding to monoamine transporters (VMAT1, SERT, DAT) using radioligand displacement (e.g., -ketanserin for 5-HT receptors).
- In vivo models : Use VMAT2-knockout mice to isolate isomer-specific effects.
- Dose-response studies : Administer stereoisomers separately (0.1–10 mg/kg) and monitor locomotor activity (e.g., rotorod tests) to differentiate therapeutic vs. adverse effects .
Q. How do discrepancies in reported HTBZ isomer concentrations impact clinical trial outcomes?
- Problem : Early studies pooled α- and β-HTBZ isomers, masking differences in potency and toxicity.
- Resolution : Retrospective re-analysis of stored samples using updated chiral assays. For example, valbenazine trials showed β-HTBZ contributes <10% to total VMAT2 inhibition, requiring protocol revisions to focus on α-HTBZ .
Data Contradiction Analysis
Q. Why do in vitro and in vivo VMAT2 inhibition assays for (2S,3R,11bS)-HTBZ yield conflicting IC50_{50}50 values?
- In vitro factors : Membrane permeability and protein binding (e.g., serum albumin) reduce free drug availability.
- In vivo factors : Hepatic metabolism (CYP2D6-mediated oxidation) generates inactive metabolites, altering effective concentrations.
- Mitigation : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
